![molecular formula C10H14O2S B13791397 Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide CAS No. 92688-78-3](/img/structure/B13791397.png)
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide is an organic compound with the molecular formula C8H12O2S It is a derivative of benzo[c]thiophene, featuring a hexahydro structure with two additional oxygen atoms, forming a dioxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3H-benzo[c][1,2]dithiol-3-ones with hexahydro-1,3,5-triazines . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group.
Substitution: Various substitution reactions can occur at different positions on the benzo[c]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[c]thiophene ring.
Scientific Research Applications
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide involves its interaction with specific molecular targets. The sulfur dioxide group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: An aromatic compound with a similar sulfur-containing ring structure.
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-: The parent compound without the dioxide group.
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: A structurally related compound with different functional groups.
Uniqueness
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide is unique due to the presence of the sulfur dioxide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
92688-78-3 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3λ6-thiatricyclo[5.2.2.02,6]undec-8-ene 3,3-dioxide |
InChI |
InChI=1S/C10H14O2S/c11-13(12)6-5-9-7-1-3-8(4-2-7)10(9)13/h1,3,7-10H,2,4-6H2 |
InChI Key |
DXVRXYKJPYFGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C3C2S(=O)(=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
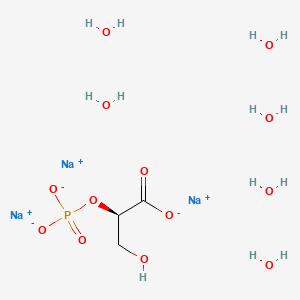
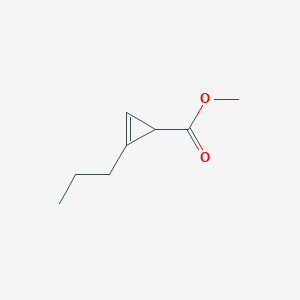
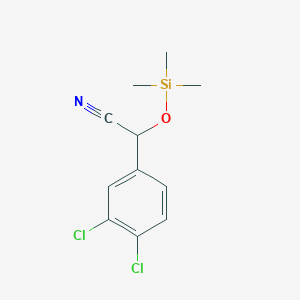
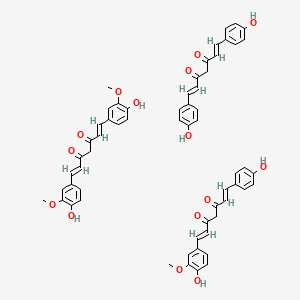
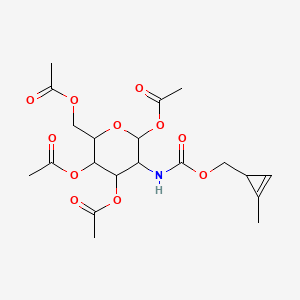
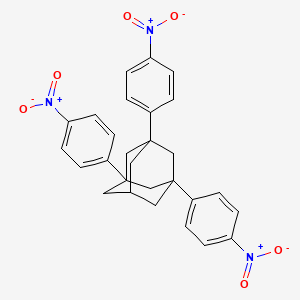
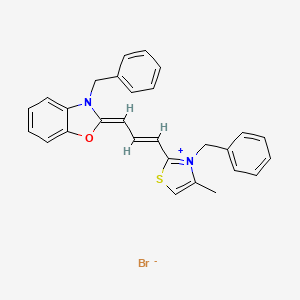
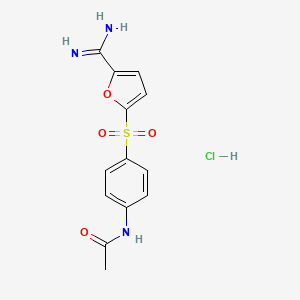
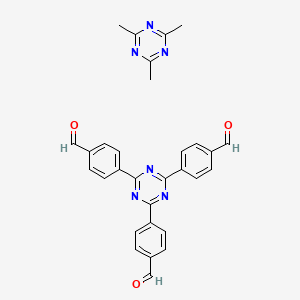
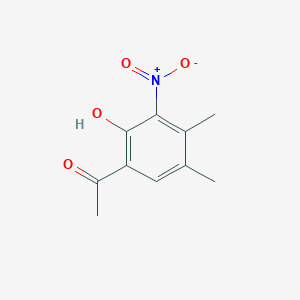
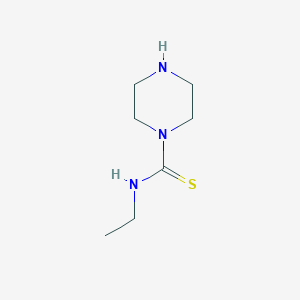
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
